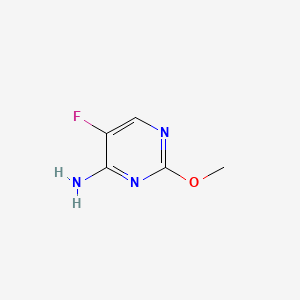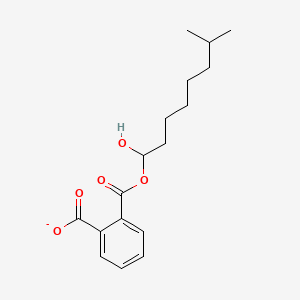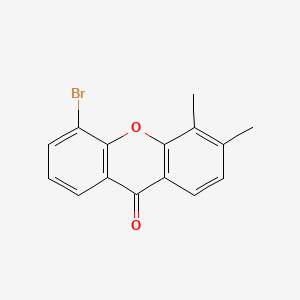
5-Bromo-3,4-dimethyl-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a chemical compound with the molecular formula C15H11BrO2 and a molecular weight of 303.16 g/mol . It is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities . This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd and 4th positions on the xanthone scaffold .
Métodos De Preparación
The synthesis of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one typically involves the bromination of 3,4-dimethylxanthone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity while minimizing reaction time and waste .
Análisis De Reacciones Químicas
5-Bromo-3,4-dimethyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used .
Aplicaciones Científicas De Investigación
5-Bromo-3,4-dimethyl-9H-xanthen-9-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, its bromine atom and xanthone scaffold enable it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
5-Bromo-3,4-dimethyl-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
3,4-Dimethylxanthone: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-9H-xanthen-9-one: Lacks the methyl groups, which may affect its solubility and interaction with biological targets.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Contains additional hydroxyl groups, which can enhance its biological activity but may also affect its stability.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the resulting effects on its chemical and biological behavior .
Propiedades
IUPAC Name |
5-bromo-3,4-dimethylxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBEPKDBMMDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

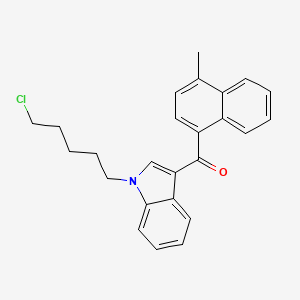
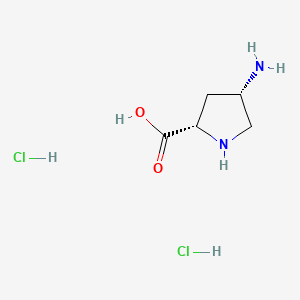
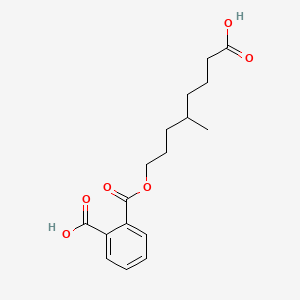
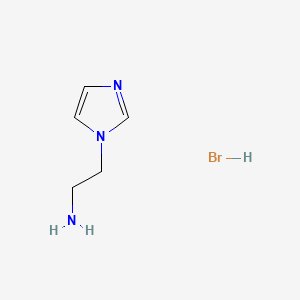

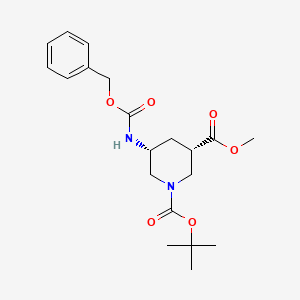

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)
![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
